molecular formula C23H26ClNO7 B12620057 Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride

Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride

Cat. No.: B12620057
M. Wt: 463.9 g/mol
InChI Key: XFADHOUAYVIQSC-UHFFFAOYSA-N
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Description

Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-3-yl core, which is a common structure in many biologically active molecules.

Preparation Methods

The synthesis of Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride typically involves multiple stepsReaction conditions may include the use of methanesulfonic acid under reflux in methanol . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds include other chromen-3-yl derivatives, such as:

Properties

Molecular Formula

C23H26ClNO7

Molecular Weight

463.9 g/mol

IUPAC Name

methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride

InChI

InChI=1S/C23H25NO7.ClH/c1-12-16-8-14(11-24-15-6-7-18(28-3)19(9-15)29-4)21(26)13(2)22(16)31-23(27)17(12)10-20(25)30-5;/h6-9,24,26H,10-11H2,1-5H3;1H

InChI Key

XFADHOUAYVIQSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C(=C2C)O)CNC3=CC(=C(C=C3)OC)OC)CC(=O)OC.Cl

Origin of Product

United States

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